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Compound of Interest

Compound Name: Notoginsenoside T5

Cat. No.: B12107782

Get Quote

A Note on Notoginsenoside T5: Extensive literature review did not yield specific data for

"Notoginsenoside T5" in the context of ischemic stroke. The following application notes and

protocols are based on the robustly studied and closely related compound, Notoginsenoside

R1 (NGR1), a major active component of Panax notoginseng, and the broader Panax

notoginseng Saponins (PNS). These compounds have demonstrated significant

neuroprotective effects in various ischemic stroke models.

Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is

characterized by a disruption of blood flow to the brain, leading to neuronal damage and

neurological deficits.[1][2] The pathophysiology of ischemic stroke is complex, involving

excitotoxicity, oxidative stress, inflammation, and apoptosis.[3][4] Notoginsenoside R1 (NGR1),

a principal saponin isolated from the traditional Chinese medicine Panax notoginseng, has

emerged as a promising therapeutic agent due to its multifaceted neuroprotective properties.[3]

[5][6] These notes provide an overview of the applications of NGR1 in preclinical ischemic

stroke models, detailing its mechanisms of action and providing standardized protocols for its

investigation.
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Mechanisms of Action
NGR1 exerts its neuroprotective effects through several key mechanisms:

Anti-inflammatory Effects: NGR1 has been shown to suppress neuroinflammation by

inhibiting the activation of microglia and reducing the production of pro-inflammatory

cytokines such as TNF-α and IL-1β.[2][4][7] This is partly achieved by modulating signaling

pathways like NF-κB.[4][7]

Antioxidant Properties: The compound effectively combats oxidative stress, a major

contributor to reperfusion injury.[3][8] NGR1 upregulates the expression of endogenous

antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the

Nrf2/ARE signaling pathway.[3][8]

Anti-apoptotic Activity: NGR1 protects neurons from apoptotic cell death by modulating the

expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and inhibiting

caspase-3 activation.[3][8] It also suppresses endoplasmic reticulum stress-induced

apoptosis.[3]

Promotion of Neurogenesis and Angiogenesis: NGR1 has been demonstrated to promote

the formation of new neurons (neurogenesis) and blood vessels (angiogenesis) in the

ischemic penumbra, contributing to long-term functional recovery.[1][3][5] These effects are

often mediated by the BDNF/Akt/CREB signaling pathway.[5]

Quantitative Data Summary
The efficacy of Notoginsenoside R1 and Panax notoginseng Saponins (PNS) in animal models

of ischemic stroke has been quantified across various studies. The following tables summarize

key findings.

Table 1: Effect of Notoginsenoside R1 on Infarct Volume and Neurological Deficit Score
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Treatment
Group

Dosage
Administrat
ion Route

Infarct
Volume
Reduction
(%)

Neurologica
l Deficit
Score
Improveme
nt

Reference

NGR1 20 mg/kg
Intraperitonea

l (i.p.)

Significantly

reduced

Significantly

improved
[3][5]

NGR1 40 mg/kg
Intraperitonea

l (i.p.)

Significantly

reduced

Significantly

improved
[5]

PNS 50 mg/kg
Intraperitonea

l (i.p.)
23.82 ± 8.9% Not specified [7]

PNS (middle

dose)
Not specified Not specified

19.93 ±

3.86% vs.

35.80 ±

6.17% in

model

Significantly

lower score
[9]

PNS (high

dose)
Not specified Not specified

25.80 ±

5.34% vs.

35.80 ±

6.17% in

model

Significantly

lower score
[9]

Table 2: Molecular Effects of Notoginsenoside R1 in Ischemic Stroke Models
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Biomarker
Effect of
NGR1/PNS
Treatment

Signaling Pathway
Implicated

Reference

TNF-α, IL-1β Decreased expression NF-κB [2][4]

iNOS, COX-2 Decreased expression NF-κB [7]

Nrf2, HO-1
Increased

expression/activation
Nrf2/ARE [3][8]

Bcl-2/Bax ratio Increased Apoptosis pathway [3]

Caspase-3 Decreased activation Apoptosis pathway [8]

BDNF, p-Akt, p-CREB

Increased

expression/phosphoryl

ation

BDNF/Akt/CREB [5]

Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is the most widely used method to mimic focal cerebral ischemia in rodents.

Materials:

Male Sprague-Dawley rats (250-280 g)[5]

Anesthetic (e.g., isoflurane or chloral hydrate)

4-0 monofilament nylon suture with a rounded tip

Heating pad and rectal probe for temperature monitoring

Surgical instruments

Protocol:

Anesthetize the rat and maintain body temperature at 37°C.
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Make a midline cervical incision and expose the right common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the distal ECA and the CCA.

Gently insert the nylon suture through the ECA stump into the ICA until a slight resistance is

felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is

typically 18-20 mm from the carotid bifurcation.

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for

reperfusion.[7]

Suture the incision and allow the animal to recover.

Notoginsenoside R1 Administration
Materials:

Notoginsenoside R1 (NGR1) powder

Sterile 0.9% saline solution

Protocol:

Dissolve NGR1 in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose

in a 250g rat, dissolve 5 mg of NGR1 in an appropriate volume for intraperitoneal injection).

[5]

Administer the NGR1 solution via intraperitoneal (i.p.) injection.[3][5]

The timing of administration can vary. For therapeutic studies, NGR1 is often administered

immediately after reperfusion.[5] For prophylactic studies, it may be given prior to MCAO

induction.

Assessment of Neurological Deficit
Neurological function is typically assessed using a scoring system at various time points post-

MCAO (e.g., 1, 3, 7, 14, 21, and 28 days).[1][5]
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Zea-Longa 5-Point Scale:[5]

0: No neurological deficit.

1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

2: Circling to the left (a moderate focal neurological deficit).

3: Falling to the left (a severe focal neurological deficit).

4: No spontaneous walking with a depressed level of consciousness.

Measurement of Infarct Volume
Infarct volume is commonly assessed 24 hours or 7 days after MCAO using 2,3,5-

triphenyltetrazolium chloride (TTC) staining.[5]

Materials:

TTC solution (2% in phosphate-buffered saline)

Brain matrix slicer

Protocol:

Euthanize the rat and perfuse the brain with cold saline.

Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.

Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will

stain red, while the infarcted tissue will remain white.

Capture images of the stained sections.

Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

Calculate the total infarct volume by summing the infarct area of each slice multiplied by the

slice thickness. A correction for brain edema is often applied.[5][10]
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Caption: Key signaling pathways modulated by Notoginsenoside R1 in ischemic stroke.

Experimental Workflow
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Caption: Standard experimental workflow for evaluating NGR1 in a rat MCAO model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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